molecular formula C16H15N5O6 B4317190 1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE

1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE

Cat. No.: B4317190
M. Wt: 373.32 g/mol
InChI Key: VLTPUYJXPXPVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine ring system, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE typically involves a multi-step process. One common method involves the cycloaddition reaction of diazopyrrolidones with dimethyl acetylenedicarboxylate. The reaction is carried out in benzene at 70°C, leading to the formation of the desired product in good yields . The reaction conditions are optimized to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the cost-effectiveness and environmental sustainability of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazolopyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.

Scientific Research Applications

Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate is unique due to its specific triazolopyrimidine ring system, which imparts distinct biological and chemical properties

Properties

IUPAC Name

dimethyl 5-[(7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O6/c1-26-14(24)8-3-9(15(25)27-2)5-10(4-8)19-13(23)11-6-12(22)21-16(20-11)17-7-18-21/h3-5,7,11H,6H2,1-2H3,(H,19,23)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTPUYJXPXPVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CC(=O)N3C(=NC=N3)N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.